
Pseudobufarenogin
Descripción general
Descripción
Pseudobufarenogin is a natural compound extracted from the skin of the toad species Bufo bufo gargarizans Cantor. It belongs to the class of bufadienolides, which are known for their potent biological activities, including anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pseudobufarenogin is typically obtained through extraction from natural sources rather than synthetic routes. The extraction process involves the use of organic solvents to isolate the compound from the toad skin. The extracted material is then purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The toad skins are collected, dried, and then subjected to solvent extraction. The crude extract is further purified using high-performance liquid chromatography to obtain pure this compound .
Análisis De Reacciones Químicas
Types of Reactions: Pseudobufarenogin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Aplicaciones Científicas De Investigación
Pharmacological Applications
1.1 Anticancer Properties
Pseudobufarenogin exhibits promising anticancer activity. Research indicates that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that this compound significantly reduced the viability of nasopharyngeal carcinoma (NPC) cells, showcasing its potential as a chemotherapeutic agent .
1.2 Cardiovascular Effects
Studies have highlighted the cardioprotective properties of this compound. It has been shown to improve cardiac function in models of heart failure by modulating calcium ion homeostasis and reducing oxidative stress. This compound may offer a novel approach to managing heart diseases, particularly in patients with chronic conditions .
Toxicological Considerations
While this compound shows therapeutic promise, its toxicity profile must be carefully evaluated. Studies have indicated that at higher concentrations, it may exhibit cytotoxic effects on non-target cells. Therefore, understanding the dose-response relationship is crucial for its safe application in clinical settings .
Case Study 1: Anticancer Efficacy in NPC
A recent study investigated the effects of this compound on NPC cells in vitro and in vivo. The results indicated a significant reduction in tumor size and metastasis when treated with this compound compared to control groups. The study utilized xenograft models to validate these findings, emphasizing the need for further clinical trials to explore its efficacy in humans .
Case Study 2: Cardiovascular Protection
In a preclinical trial involving rats with induced heart failure, administration of this compound resulted in improved cardiac output and reduced myocardial damage markers. These findings suggest that this compound could be developed as a therapeutic agent for heart failure management .
Comparative Data Table
Mecanismo De Acción
Pseudobufarenogin exerts its effects by interacting with specific molecular targets and pathways:
Molecular Targets: It primarily targets cellular enzymes and receptors involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
- Bufalin
- Resibufogenin
- Cinobufagin
- Arenobufagin
Comparison: Pseudobufarenogin is unique among bufadienolides due to its specific molecular structure and distinct biological activities. While similar compounds like bufalin and resibufogenin also exhibit anticancer properties, this compound has shown a unique profile in terms of its potency and selectivity towards certain cancer cell lines .
Actividad Biológica
Pseudobufarenogin, also known as ψ-bufarenogin, is a bufadienolide compound derived from the parotoid gland secretions of certain toad species, particularly the Cuban toad Peltophryne fustiger. This compound has garnered attention for its potential biological activities, especially in the context of cancer treatment and its effects on cellular mechanisms.
Antitumor Properties
This compound has been identified as a novel anti-tumor agent, particularly effective against hepatocellular carcinoma (HCC). Research indicates that it suppresses liver cancer growth through several mechanisms:
- Inhibition of Receptor Tyrosine Kinases : this compound impedes the activation of key signaling pathways, including the MEK/ERK and PI3-K/Akt pathways, which are crucial for cancer cell proliferation and survival. This inhibition leads to reduced expression of anti-apoptotic proteins such as Mcl-1 and Sox2, facilitating apoptosis in HCC cells .
- Cell Cycle Arrest : The compound disrupts cell cycle progression, effectively halting the proliferation of cancer cells .
- Reduction of Cancer Stem Cells : It has been shown to decrease the population of hepatoma stem cells, which are often resistant to conventional therapies .
Mechanistic Insights
The mechanisms by which this compound exerts its effects involve:
- Downregulation of Growth Factor Receptors : The compound inhibits auto-phosphorylation and activation of receptors such as the epidermal growth factor receptor (EGFR) and hepatocyte growth factor receptor (c-Met), leading to downstream signaling disruption .
- Concentration-Dependent Inhibition : In studies assessing its interaction with human kidney Na/K-ATPase, this compound displayed an IC50 value of 3020 nM, indicating a lower potency compared to other bufadienolides like arenobufagin and bufalin .
Pharmacokinetics
Recent pharmacokinetic studies have highlighted important characteristics regarding the absorption and distribution of this compound:
- Comparative Studies : In research involving cinobufacini capsules and injections, this compound was detected alongside other bufadienolides in plasma samples post-administration. This suggests its bioavailability and potential therapeutic relevance in formulations used for cancer treatment .
- Dose-Response Relationships : The pharmacokinetic profiles indicated that higher doses corresponded with increased exposure levels in vivo, which may influence its efficacy as an anticancer agent .
Data Table: Biological Activities of this compound
Study on Hepatocellular Carcinoma
In a xenograft model of human hepatoma, this compound demonstrated significant tumor suppression without notable side effects. The study highlighted its potential as a lead compound for developing new anti-HCC therapies. The results underscored the importance of targeting receptor tyrosine kinases in cancer treatment strategies .
Comparative Pharmacokinetics Study
A pharmacokinetic comparison between cinobufacini capsule and injection forms revealed that this compound's presence in both formulations could be pivotal for understanding its therapeutic effects. The study emphasized the necessity for further research into how different preparation methods affect the bioavailability and efficacy of bufadienolides like this compound .
Q & A
Basic Research Questions
Q. What validated methods are recommended for quantifying Pseudobufarenogin in biological samples?
High-performance liquid chromatography (HPLC) with Agilent InfinityLab Poroshell 120 EC-C18 columns is widely used for accurate quantification. This method achieved a this compound concentration range of 0.285–1.018 mg·g⁻¹ in蟾酥 (toad venom) samples, with resolution validated against 10 other蟾毒配基 compounds . For reproducibility, ensure mobile phase gradients (e.g., acetonitrile-water) are optimized to separate structurally similar steroidal compounds.
Q. How can researchers confirm the purity of this compound extracts from natural sources?
Purity (>98%) is typically verified via tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. Due to its structural similarity to other蟾蜍毒素 (e.g., bufalin, cinobufagin), chromatographic retention times and fragmentation patterns must be cross-referenced with authenticated standards .
Q. What are the primary challenges in isolating this compound from蟾蜍分泌物?
Key challenges include:
- Co-elution issues : Overlapping peaks with other bufadienolides during chromatography. Use orthogonal methods like hydrophilic interaction liquid chromatography (HILIC) for improved separation .
- Low abundance : this compound constitutes <1% of total蟾毒配基 content, necessitating large sample volumes for sufficient yield .
- Stability : Degradation under prolonged light exposure; store extracts in amber vials at -80°C .
Q. What preliminary assays are suitable for screening this compound’s bioactivity?
Given its uncharacterized bioactivity, start with broad-spectrum assays:
- Cytotoxicity : Use MTT/XTT assays on cancer cell lines (e.g., HeLa, HepG2) at concentrations ≤10 µM to avoid non-specific effects .
- Ion channel modulation : Patch-clamp studies on Na⁺/K⁺-ATPase, a known target of蟾蜍毒素 .
- Transcriptomic profiling : RNA-seq to identify differentially expressed pathways post-treatment .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?
Contradictions often arise from:
- Source variability : Geographic differences in蟾蜍 venom composition. Standardize sourcing (e.g., Bufo gargarizans from controlled habitats) and document extraction protocols .
- Assay interference : Bufadienolides like resibufogenin may cross-react in enzymatic assays. Include negative controls (e.g., this compound-free extracts) and orthogonal validation (e.g., CRISPR-mediated gene knockout of suspected targets) .
Q. What experimental designs are optimal for elucidating this compound’s mechanism of action?
A multi-omics approach is recommended:
- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) to identify protein targets.
- Metabolomics : LC-MS-based flux analysis to track downstream metabolic perturbations.
- Structural biology : Molecular docking simulations using its crystallographic data (C₂₄H₃₂O₆) to predict binding sites on Na⁺/K⁺-ATPase . Validate findings with surface plasmon resonance (SPR) .
Q. How should researchers address the lack of pharmacokinetic data for this compound?
- In vitro ADME : Use Caco-2 cell monolayers to assess intestinal permeability and liver microsomes for metabolic stability.
- In vivo models : Administer radiolabeled this compound (³H/¹⁴C) to rodents, with LC-MS/MS quantification in plasma/tissues. Prioritize dose-escalation studies (1–50 mg/kg) due to potential toxicity .
Q. What strategies mitigate batch-to-batch variability in this compound studies?
- Quality control (QC) : Implement ISO 17025 guidelines for raw material authentication and HPLC purity thresholds (>98%).
- Synthetic analogs : Develop semisynthetic derivatives via chemical modification (e.g., esterification of hydroxyl groups) to enhance consistency .
Q. Data Analysis & Reproducibility
Q. How can researchers ensure statistical rigor in this compound dose-response studies?
- Power analysis : Predefine sample sizes using tools like G*Power (α=0.05, β=0.2) to detect effect sizes ≥20%.
- Normalization : Express bioactivity relative to housekeeping genes/proteins (e.g., GAPDH, β-actin) to control for technical variability .
Q. What frameworks support transparent reporting of this compound research?
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Metadata standardization : Use platforms like Zenodo to upload raw HPLC chromatograms, NMR spectra, and assay protocols .
- Pre-registration : Submit experimental designs to repositories like Open Science Framework (OSF) before data collection .
Propiedades
IUPAC Name |
5-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19,21,25,28-29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,19-,21+,22+,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGONHOGEFLVPE-BHZHDSHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)C(C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)[C@@H]([C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317654 | |
Record name | ψ-Bufarenogin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17008-69-4 | |
Record name | ψ-Bufarenogin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17008-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | psi-Bufarenogin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017008694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ψ-Bufarenogin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.